molecular formula C9H4BrClF4O B14758094 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

Katalognummer: B14758094
Molekulargewicht: 319.48 g/mol
InChI-Schlüssel: RQSNMFGPWRJQAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound with the molecular formula C9H6BrClF2O. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a trifluoromethyl group attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-6-chloro-2-fluoro-5-methylphenylboronic acid with a trifluoromethylating agent under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The halogen atoms and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2-fluoroethanone
  • 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2-difluoroethanone
  • (3-Bromo-6-chloro-2-fluoro-5-methylphenyl)boronic acid

Uniqueness

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H4BrClF4O

Molekulargewicht

319.48 g/mol

IUPAC-Name

1-(5-bromo-2-chloro-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H4BrClF4O/c1-3-2-4(10)7(12)5(6(3)11)8(16)9(13,14)15/h2H,1H3

InChI-Schlüssel

RQSNMFGPWRJQAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1Cl)C(=O)C(F)(F)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.